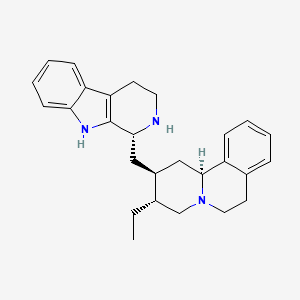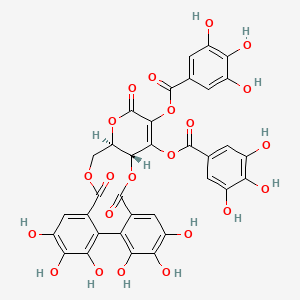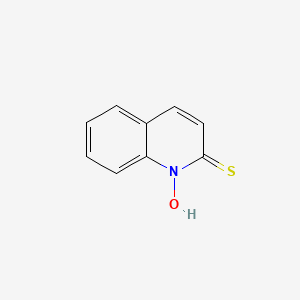
Furoato de mometasona monohidratado
Descripción general
Descripción
A pregnadienediol derivative ANTI-ALLERGIC AGENT and ANTI-INFLAMMATORY AGENT that is used in the management of ASTHMA and ALLERGIC RHINITIS. It is also used as a topical treatment for skin disorders.
Aplicaciones Científicas De Investigación
Tratamiento de la rinitis alérgica
El furoato de mometasona monohidratado se utiliza ampliamente en el tratamiento de la rinitis alérgica estacional y perenne. Es eficaz para reducir la inflamación y aliviar los síntomas como la congestión nasal, los estornudos y la picazón. La eficacia del compuesto para mejorar la calidad de vida de los pacientes está bien documentada, con una reducción significativa de la gravedad de los síntomas observada en numerosos estudios .
Tratamiento de la poliposis nasal
En pacientes con poliposis nasal, se ha demostrado que el this compound disminuye el tamaño de los pólipos y la congestión nasal. Su aplicación conduce a una mejora en el sentido del olfato y el flujo de aire nasal general, contribuyendo a una mejor calidad de vida para los pacientes .
Terapia para la sinusitis crónica
La sinusitis crónica (CRS) es otra afección en la que el this compound demuestra beneficios terapéuticos. Ayuda a reducir la tasa de recurrencia de episodios agudos y disminuye la necesidad de recetas y consultas médicas relacionadas, lo que facilita la carga asistencial .
Hipertrofia adenoidea en adolescentes
El spray nasal de this compound se ha estudiado por su papel en el tratamiento de la hipertrofia adenoidea en adolescentes. El tratamiento puede mejorar significativamente los síntomas de obstrucción nasal y puede estar asociado con una reducción del tamaño de las adenoides, lo que podría eliminar la necesidad de cirugía en algunos casos .
Profilaxis del asma
Si bien se utiliza principalmente para afecciones nasales, el this compound también encuentra aplicación en el manejo del asma. Se puede utilizar como agente profiláctico para prevenir los síntomas y las exacerbaciones del asma, particularmente en pacientes que también sufren rinitis alérgica .
Aplicaciones dermatológicas
El this compound se utiliza en dermatología por sus propiedades antiinflamatorias. Es eficaz para tratar diversas afecciones cutáneas, incluida la psoriasis, donde puede reducir la inflamación, la picazón y la descamación asociadas con la enfermedad .
Estudios de bioequivalencia
En la investigación científica, el this compound se utiliza en estudios de bioequivalencia para desarrollar versiones genéricas de aerosoles nasales. Estos estudios aseguran que el producto genérico sea equivalente en eficacia y seguridad al producto original de marca .
Otitis media con efusión
Se ha encontrado que el compuesto es eficaz para controlar la otitis media con efusión en niños, particularmente aquellos con tendencias atópicas. Ayuda a reducir el líquido del oído medio y mejorar la función auditiva .
Mecanismo De Acción
Target of Action
Mometasone furoate monohydrate primarily targets the glucocorticoid receptor . It has a glucocorticoid receptor binding affinity that is 22 times stronger than dexamethasone . The glucocorticoid receptor plays a crucial role in regulating a variety of physiological processes, including immune response and inflammation.
Mode of Action
Mometasone furoate monohydrate, like other corticosteroids, exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties . It binds to the glucocorticoid receptor, causing conformational changes in the receptor. This leads to the separation of the receptor from chaperones and its subsequent movement to the nucleus .
Biochemical Pathways
It has been suggested that it may regulate the protein tyrosine phosphatase non-receptor type 11 (ptpn11), which is involved in various cellular processes .
Pharmacokinetics
Mometasone furoate monohydrate, when administered as a nasal spray, is virtually undetectable in plasma . This is due to its primary local effect along with extensive hepatic metabolism and the lack of active metabolites . The systemic bioavailability of drugs administered intranasally is the sum of systemic absorption through the nasal tract and the gastrointestinal tract . Less than 1% of mometasone furoate is active after first-pass metabolism .
Result of Action
The binding of mometasone furoate monohydrate to the glucocorticoid receptor leads to a wide range of effects on multiple cell types (e.g., mast cells, eosinophils, neutrophils, macrophages, and lymphocytes) and mediators (e.g., histamine, eicosanoids, leukotrienes, and cytokines) involved in inflammation . This results in decreased inflammation, reduced pruritus (itching), and vasoconstriction .
Action Environment
The action of mometasone furoate monohydrate can be influenced by various environmental factors. For instance, the formulation of the drug (e.g., as a dry powder inhaler, nasal spray, or ointment) can affect its stability and efficacy . Furthermore, the physiological environment, such as the presence of inflammation or the pH of the local environment, may also influence the drug’s action .
Análisis Bioquímico
Biochemical Properties
Mometasone furoate monohydrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a glucocorticoid, it binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes. Mometasone furoate monohydrate inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, leading to a reduction in the production of inflammatory cytokines and mediators .
Cellular Effects
Mometasone furoate monohydrate exerts various effects on different cell types and cellular processes. In immune cells, it suppresses the activation and proliferation of T cells and macrophages, reducing the release of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. In epithelial cells, it enhances the expression of anti-inflammatory proteins and inhibits the production of adhesion molecules, thereby reducing leukocyte infiltration. Mometasone furoate monohydrate also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors .
Molecular Mechanism
The molecular mechanism of mometasone furoate monohydrate involves its binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus and binds to GREs on DNA, regulating the transcription of target genes. Mometasone furoate monohydrate inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, reducing the production of inflammatory cytokines and mediators. Additionally, it induces the expression of anti-inflammatory proteins such as annexin-1 and IL-10, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mometasone furoate monohydrate change over time. The compound is stable under normal storage conditions but can degrade when exposed to high temperatures and humidity. In vitro studies have shown that mometasone furoate monohydrate maintains its anti-inflammatory activity for extended periods, but its efficacy may decrease over time due to degradation. Long-term in vivo studies have demonstrated that chronic administration of mometasone furoate monohydrate can lead to sustained suppression of inflammation and immune responses .
Dosage Effects in Animal Models
The effects of mometasone furoate monohydrate vary with different dosages in animal models. At low doses, it effectively reduces inflammation and allergic responses without causing significant adverse effects. At high doses, mometasone furoate monohydrate can induce toxic effects such as adrenal suppression, growth retardation, and immunosuppression. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather in adverse effects .
Metabolic Pathways
Mometasone furoate monohydrate is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways involve hydroxylation and subsequent conjugation reactions, leading to the formation of inactive metabolites. These metabolites are then excreted via the urine and feces. Mometasone furoate monohydrate does not significantly affect metabolic flux or metabolite levels in the body .
Transport and Distribution
Mometasone furoate monohydrate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to plasma proteins, primarily albumin, which facilitates its distribution to target tissues. The compound accumulates in tissues with high glucocorticoid receptor expression, such as the lungs, skin, and nasal mucosa. Transporters such as P-glycoprotein may also play a role in the cellular uptake and efflux of mometasone furoate monohydrate .
Subcellular Localization
The subcellular localization of mometasone furoate monohydrate is primarily in the cytoplasm and nucleus. Upon binding to glucocorticoid receptors, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene transcription. Post-translational modifications such as phosphorylation and acetylation may influence the activity and localization of mometasone furoate monohydrate, directing it to specific compartments or organelles within the cell .
Propiedades
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl2O6.H2O/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20;/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3;1H2/t15-,18+,19+,21+,24+,25+,26+,27+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCCVUHZMIMSIB-HRVPQZBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141646-00-6 | |
| Record name | Mometasone furoate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141646006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11β,16α)-9,21-dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl 2-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOMETASONE FUROATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTW0WEG809 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(3,4-dimethoxyphenyl)methyleneamino]urea](/img/structure/B1240835.png)
![(2-Methylbenzimidazol-1-yl)-[(5-nitro-2-thienyl)methylene]amine](/img/structure/B1240839.png)
![17-[(E)-furan-2-ylmethylideneamino]-13-hexyl-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1240841.png)
![2-{2-[(2-{2-[(2-{2-[(2,4-Dihydroxy-6-methylbenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoic acid](/img/structure/B1240843.png)



![(3S,10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1240849.png)



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12,15-triacetyloxy-9-[(E)-3-(4-benzoylphenyl)prop-2-enoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1240854.png)
![[7-hydroxy-1-(1-hydroxyethyl)-8-methyl-6-oxo-1,2,3,8,10,11-hexahydro-6H-benzo[cd]pyrano[3,4-g]pyrrolo[1,2-a]indol-10-yl]acetic acid](/img/structure/B1240855.png)
